molecular formula C13H10O3 B1212156 4,5'-Dimethylangelicin CAS No. 4063-41-6

4,5'-Dimethylangelicin

Cat. No.: B1212156
CAS No.: 4063-41-6
M. Wt: 214.22 g/mol
InChI Key: PFFGIQUVLUEURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5'-Dimethylangelicin is a furanocoumarin.

Properties

CAS No.

4063-41-6

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

4,8-dimethylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C13H10O3/c1-7-5-12(14)16-13-9(7)3-4-11-10(13)6-8(2)15-11/h3-6H,1-2H3

InChI Key

PFFGIQUVLUEURV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C

4063-41-6

Synonyms

4,5'-dimethylangelicin

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium (29.8 g, 1.296 mol) in dry, absolute ethanol (1400 ml.) was added to 7-acetoxy-4-methyl-8-(2', 3'-dibromopropyl)coumarin (108.1 g, 0.259 mol). The mixture was allowed to reflux for one hour and 45 minutes with magnetic stirring. The cooled mixture was poured into a mixture of ice (2800 g) and 3.5% HCl (2800 ml.) and stirred. A yellow precipitate was collected by filtration, washed first with three portions (600 ml.) of 5% NaOH, second with one portion (600 ml.) of 3.5% HCl, third with three portions (600 ml.) of water, and then dried in vacuo to obtain crude 4,8-dimethylisopsoralen (48.6 g, 87.6% yield, mp. 160°-174° C.). Recrystallization from 95% ethanol (1500 ml.) gave the pure product (33.7 g, 68% recovery, 61% yield) mp. 176°-178° C. (lit.2 182°-183° C.).
Quantity
29.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2800 g
Type
reactant
Reaction Step Two
Name
Quantity
2800 mL
Type
reactant
Reaction Step Two
Name
7-acetoxy-4-methyl-8-(2', 3'-dibromopropyl)coumarin
Quantity
108.1 g
Type
reactant
Reaction Step Three
Quantity
1400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5'-Dimethylangelicin
Reactant of Route 2
4,5'-Dimethylangelicin
Reactant of Route 3
Reactant of Route 3
4,5'-Dimethylangelicin
Reactant of Route 4
4,5'-Dimethylangelicin
Reactant of Route 5
4,5'-Dimethylangelicin
Reactant of Route 6
4,5'-Dimethylangelicin

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